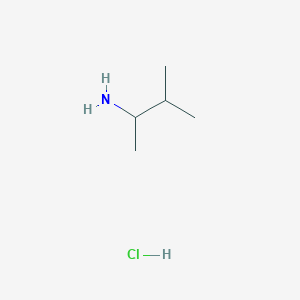

1,2-Dimethylpropylamine hydrochloride

Description

Evolution and Contemporary Relevance of Substituted Amine Hydrochlorides in Organic Synthesis

The study of substituted amines has a rich history, with early syntheses dating back to the late 19th century. For instance, amphetamine, a related phenylisopropylamine, was first synthesized in 1887. wikipedia.org Over the decades, the conversion of amines into their hydrochloride salts became a standard practice in organic chemistry. This transformation is crucial because amine hydrochlorides are generally stable, crystalline solids, which are easier to handle, purify, and store compared to their often volatile and liquid free-base forms. olisystems.com

In contemporary organic synthesis, the relevance of substituted amine hydrochlorides is multifaceted. They are not merely storage forms but active participants in chemical transformations. Researchers have developed methods that utilize amine hydrochloride salts directly in reactions, avoiding the need for a separate neutralization step. For example, an efficient copper-catalyzed protocol has been developed for the formation of amides directly from aldehydes and amine hydrochloride salts, using an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This approach is advantageous as the amine hydrochloride salt is more resistant to oxidation than the free amine. acs.org

Furthermore, amine hydrochloride salts have been explored as bifunctional reagents. In a copper-catalyzed aminochlorination of maleimides, the amine hydrochloride provides both the amino group and the chloride atom, showcasing an efficient use of the reagent where the HCl is not discarded as waste. rsc.org The ability of these salts to participate in reactions such as the formation of pharmaceutically relevant intermediates, like in the synthesis of methadone and promethazine (B1679618) analogues from 2-chloro-N,N-dimethylpropylamine hydrochloride, underscores their importance as versatile building blocks. chemicalbook.com The chemistry of amine hydrochlorides is also critical in industrial contexts, such as in refinery processes where they are studied to understand and mitigate corrosion, highlighting the complex phase behavior and reactivity of these compounds. olisystems.comresearchgate.net

Stereochemical Considerations within the 1,2-Dimethylpropylamine (B1361077) Framework

The molecular structure of 1,2-dimethylpropylamine (also known as 3-methyl-2-butanamine) contains a stereocenter at the carbon atom bonded to the amino group, meaning it is a chiral molecule. ncats.ionih.gov Chirality is a fundamental concept in chemistry where a molecule is non-superimposable on its mirror image. whiterose.ac.uk These non-superimposable mirror images are called enantiomers. Consequently, 1,2-dimethylpropylamine can exist as a pair of enantiomers, specifically (R)-1,2-dimethylpropylamine and (S)-1,2-dimethylpropylamine, or as a racemic mixture containing equal amounts of both. ncats.ioncats.io

The stereochemistry of such amines is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different biological activities. whiterose.ac.uktcichemicals.com This necessitates methods for obtaining enantiomerically pure compounds. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org

A prevalent method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as (+)-tartaric acid. wikipedia.orglibretexts.org The reaction produces a pair of diastereomers (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org Conversely, chiral amines themselves can serve as resolving agents for the separation of racemic acids. libretexts.org Other resolution techniques include chiral column chromatography, where a chiral stationary phase is used to separate enantiomers based on their differential interactions with the column material. khanacademy.org

Overview of Research Trajectories for Amine Hydrochloride Compounds in Academic Disciplines

Amine hydrochloride compounds, including 1,2-dimethylpropylamine hydrochloride, are subjects of diverse research across various academic and industrial disciplines due to their utility as synthetic intermediates and their unique chemical properties.

One significant area of research is their application as building blocks in the synthesis of complex organic molecules, particularly pharmaceuticals. Amine hydrochlorides serve as stable precursors for introducing amine functionalities into a target structure. For example, 2-chloro-N,N-dimethylpropylamine hydrochloride is a known intermediate for synthesizing drugs such as the antihistamine phenergan and the central nervous system depressant methaqualone. chemicalbook.com The development of novel synthetic methods, such as the direct oxidative amidation of aldehydes with amine hydrochlorides, continues to expand their utility in constructing the amide bonds that are ubiquitous in biologically active molecules. acs.org

In the field of catalysis, amine hydrochlorides are investigated both as ligands and as reagents in metal-catalyzed reactions. Their ability to participate directly in reactions, such as the copper-catalyzed aminochlorination of maleimides, demonstrates a modern research trend towards atom economy and functional reagent design. rsc.org Furthermore, the broader family of amines is essential in forming ligands for transition metal catalysts used in fundamental carbon-carbon bond-forming reactions like the Mizoroki-Heck reaction. researchgate.net

Another research trajectory involves their use in analytical chemistry. Simple amines like 1,2-dimethylpropylamine have been used as standards in separation science, specifically in capillary electrochromatography for the separation of cations. chemicalbook.comsigmaaldrich.com This application relies on the consistent chemical and physical properties of the amine under specific analytical conditions. The study of the fundamental properties of amines and their salts, such as basicity trends and partitioning behavior, also remains an active area of research to better predict their reactivity and environmental fate. researchgate.netmasterorganicchemistry.com

Physicochemical Properties of 1,2-Dimethylpropylamine and its Hydrochloride Salt

This table summarizes key properties of the free amine and its hydrochloride salt. Data is compiled from various chemical sources.

| Property | 1,2-Dimethylpropylamine | This compound |

| Synonyms | 3-Methyl-2-butanamine | (R)-1,2-dimethylpropylamine hydrochloride |

| Molecular Formula | C₅H₁₃N ncats.io | C₅H₁₄ClN lookchem.com |

| Molecular Weight | 87.16 g/mol ncats.io | 123.62 g/mol (calculated) |

| Appearance | White powder solid chemicalbook.com | Data not available |

| Melting Point | -50 °C sigmaaldrich.com | Data not available |

| Boiling Point | 84-87 °C sigmaaldrich.com | 85.5 °C at 760 mmHg lookchem.com |

| Density | 0.757 g/mL at 25 °C sigmaaldrich.com | Data not available |

| CAS Number | 598-74-3 chemicalbook.com | 31519-52-5 ((R)-isomer) lookchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBXILUTBVQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997191 | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-27-0 | |

| Record name | Propylamine, 1,2-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1,2 Dimethylpropylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 1,2-Dimethylpropylamine (B1361077) hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained. While specific spectral data for the hydrochloride salt is not widely published, the analysis can be effectively constructed from the well-documented spectra of its free base, 1,2-Dimethylpropylamine, and by applying established principles of how protonation affects NMR signals. chemicalbook.comnih.gov

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. In the case of 1,2-Dimethylpropylamine hydrochloride, the protonation of the amine group to form an ammonium (B1175870) salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons compared to the free base. The electron-withdrawing nature of the positively charged nitrogen atom causes adjacent protons to be "deshielded," resulting in a downfield shift to a higher ppm value.

The expected ¹H NMR spectrum would show distinct signals for the different proton environments within the molecule. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad signal, a characteristic feature due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The protons on the carbon directly attached to the nitrogen (CH-N) and the adjacent methine proton (CH) would also be shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| (CH₃)₂CH- | ~0.9 - 1.1 | Doublet | Two equivalent methyl groups split by the adjacent CH proton. |

| -CH(CH₃)N- | ~1.2 - 1.4 | Doublet | Methyl group split by the adjacent CH-N proton. |

| (CH₃)₂CH - | ~1.8 - 2.2 | Multiplet | Methine proton split by the six protons of the isopropyl methyl groups and the adjacent CH-N proton. |

| -CH (CH₃)N- | ~3.0 - 3.5 | Multiplet | Methine proton shifted downfield due to the adjacent -NH₃⁺ group. |

Note: The data presented is predictive and based on the analysis of the free base and related amine hydrochlorides. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal in the spectrum. Similar to ¹H NMR, the protonation of the amine group causes a downfield shift for the carbon atoms, particularly the one directly bonded to the nitrogen.

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule: the two equivalent methyl carbons of the isopropyl group, the methyl carbon adjacent to the nitrogen-bearing carbon, the methine carbon of the isopropyl group, and the methine carbon directly attached to the nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| (C H₃)₂CH- | ~18 - 22 | The two equivalent methyl carbons of the isopropyl group. |

| -CH(C H₃)N- | ~15 - 19 | The methyl carbon adjacent to the stereocenter. |

| (CH₃)₂C H- | ~30 - 35 | The methine carbon of the isopropyl group. |

Note: This data is predictive, based on known shifts for the free base and the expected effects of protonation. nih.gov

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A 2D COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, cross-peaks would be expected between:

The (CH₃)₂CH - proton and the protons of the two isopropyl methyl groups.

The (CH₃)₂CH - proton and the -CH (CH₃)N- proton.

The -CH (CH₃)N- proton and the protons of the adjacent methyl group.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal predicted around 3.0-3.5 ppm would show a correlation to the carbon signal in the 50-58 ppm range, confirming the assignment of the -CH(CH₃)N- group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is largely defined by the vibrations of the ammonium group (-NH₃⁺) and the alkyl framework. The formation of the hydrochloride salt from the free amine leads to significant and characteristic changes in the spectrum. chemicalbook.comspectrabase.com

The most notable feature would be the appearance of a strong, broad absorption band in the region of 2800-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of a primary ammonium salt. This band often overlays the C-H stretching vibrations. Additionally, characteristic bending vibrations for the ammonium group would be expected.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960 - 2870 | C-H Stretch | Alkyl (CH, CH₃) |

| ~2800 - 3200 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~1600 - 1500 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |

| ~1500 - 1400 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) |

| ~1470 - 1450 | C-H Bend | Alkyl (CH₃, CH₂) |

| ~1380 - 1365 | C-H Bend | Isopropyl group |

Note: The data is based on characteristic frequencies for primary ammonium salts and alkyl groups. nist.govchemicalbook.com

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character, such as the C-C backbone, often produce strong Raman signals. spectrabase.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950 - 2850 | C-H Stretch | Alkyl (CH, CH₃) |

| ~1460 - 1440 | C-H Bend | Alkyl (CH₃, CH₂) |

| ~1350 - 1250 | C-H Wag/Twist | Alkyl groups |

| ~1100 - 800 | C-C Stretch | Carbon Skeleton |

Note: This data is predictive and based on typical Raman shifts for similar alkylamine hydrochlorides. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides critical information for confirming its identity and structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for 1,2-dimethylpropylamine is C₅H₁₃N. nih.gov In the mass spectrometer, typically using electrospray ionization (ESI), the amine is protonated to form the [M+H]⁺ ion. HRMS can distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions.

The theoretical exact mass of the protonated 1,2-dimethylpropylamine is calculated based on the masses of the most abundant isotopes of its constituent elements. This precise measurement is crucial for unambiguous formula confirmation.

Table 1: Theoretical Exact Masses for 1,2-Dimethylpropylamine and its Protonated Ion

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 1,2-Dimethylpropylamine (Neutral Molecule) | C₅H₁₃N | 87.1048 |

This interactive table provides the calculated theoretical exact masses.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization of the molecule, the resulting molecular ion can undergo fragmentation. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural elucidation. For aliphatic amines like 1,2-dimethylpropylamine, the most characteristic fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov

The molecular ion of 1,2-dimethylpropylamine ([C₅H₁₃N]⁺˙) has a mass-to-charge ratio (m/z) of 87. The primary fragmentation events predicted would be:

α-cleavage with loss of an isopropyl radical (•CH(CH₃)₂): This is often the most favorable cleavage, resulting in a stable iminium ion [CH₃CH=NH₂]⁺ at m/z 44. This fragment is frequently the base peak in the spectrum.

α-cleavage with loss of a methyl radical (•CH₃): This cleavage results in the formation of an iminium ion [(CH₃)₂CHCH=NH₂]⁺ at m/z 72.

The relative abundance of these fragment ions helps to confirm the connectivity of the atoms within the molecule. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for 1,2-Dimethylpropylamine

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₂H₆N]⁺ | α-cleavage, loss of •C₃H₇ | 44 |

This interactive table outlines the primary fragments expected from 1,2-dimethylpropylamine.

Application in Analytical Derivatization for Enhanced Detection

For analysis by gas chromatography-mass spectrometry (GC-MS), primary amines like 1,2-dimethylpropylamine often require chemical derivatization. jfda-online.comresearchgate.net This process modifies the analyte to improve its analytical properties without altering its fundamental structure. The hydrochloride salt would first be neutralized to liberate the free amine.

The key reasons for derivatizing amines include:

Increased Volatility and Thermal Stability: The polar N-H bond in the primary amine can lead to poor peak shape and thermal degradation in the hot GC injection port. Converting the amine to a less polar derivative, such as an amide, improves its ability to vaporize without decomposition. jfda-online.com

Improved Chromatographic Behavior: Derivatization reduces the amine's ability to interact with active sites on the GC column, resulting in sharper, more symmetrical peaks and better separation from other components. jfda-online.comresearchgate.net

Enhanced Mass Spectrometric Detection: Derivatizing agents, particularly those containing fluorine atoms (e.g., trifluoroacetyl anhydride), can create derivatives that produce characteristic, high-mass fragments, moving them out of the low-mass interference region and improving detection sensitivity. jfda-online.com

Common derivatization reactions for primary amines involve acylation, where the amine is reacted with an acylating agent to form a stable amide, which is then readily analyzed by GC-MS. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.de

Determination of Absolute Configuration

1,2-Dimethylpropylamine is a chiral molecule due to the stereocenter at the carbon atom bonded to the amino group. X-ray crystallography is the most reliable technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govnih.gov

The process requires a high-quality single crystal of one pure enantiomer of this compound. thieme-connect.deresearchgate.net The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact with the inner-shell electrons of the atoms in the crystal. researchgate.net This effect, though small for light atoms, creates slight differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. By carefully measuring these intensity differences, the true, absolute arrangement of the atoms in space can be determined. researchgate.net The result is often expressed as a Flack parameter, where a value close to zero for a known chirality confirms the correct absolute structure assignment. researchgate.net

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound is defined by the arrangement of the 1,2-dimethylpropylammonium cations and chloride anions in the crystal lattice. This arrangement is governed by a network of intermolecular forces.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dimethylpropylamine |

| This compound |

| Trifluoroacetyl anhydride |

This article delves into the advanced spectroscopic and structural properties of this compound, focusing on its conformational analysis in the solid state and its electronic transitions as determined by ultraviolet-visible spectroscopy.

Theoretical and experimental studies on related compounds, such as octopamine (B1677172) hydrochloride and 2,2-difluoroethylamine (B1345623) hydrochloride, have demonstrated that the formation of the hydrochloride salt can lead to distinct conformational preferences compared to the free amine in the gas phase. nih.govbeilstein-journals.org For instance, in the case of octopamine, the presence of the hydrochloride moiety affects key geometrical parameters. nih.gov Similarly, the conformational isomerism of 2,2-difluoroethylamine hydrochloride is heavily influenced by electrostatic interactions between the positively charged nitrogen and adjacent electronegative atoms. beilstein-journals.orgnih.govresearchgate.net

For this compound, it is anticipated that the bulky isopropyl and methyl groups attached to the carbon backbone will create steric hindrance, which, in conjunction with the aforementioned hydrogen bonding, will dictate the preferred torsional angles within the molecule. The final solid-state conformation will be a balance between minimizing steric strain and maximizing the strength of the intermolecular hydrogen bonds. Detailed single-crystal X-ray diffraction analysis would be required to definitively determine the bond lengths, bond angles, and torsional angles in the crystalline state of this compound.

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Simple alkylamines, including 1,2-dimethylpropylamine, are generally characterized by their absorption in the far-ultraviolet region. aip.org The chromophore in this case is the amine functional group, which contains a non-bonding pair of electrons on the nitrogen atom.

The primary electronic transition observed in simple alkylamines is a non-bonding to anti-bonding transition, specifically an n → σ* transition. This type of transition involves the excitation of an electron from the non-bonding (n) orbital of the nitrogen atom to an anti-bonding sigma (σ*) orbital. These transitions are typically of low to moderate intensity.

A quantitative study of the absorption spectra of ammonia (B1221849) and various methyl and ethyl amines in the vapor phase identified electronic transitions in the region of 39,000 to 63,000 cm⁻¹ (approximately 160 to 256 nm). aip.org It was noted that in most cases, three distinct electronic transitions could be observed. aip.org

For this compound, the UV-Vis spectrum is expected to be similar to that of other simple alkylamine hydrochlorides. The protonation of the amine group to form the ammonium salt will have a significant effect on the electronic structure. The non-bonding electrons of the nitrogen are involved in the N-H bond, which generally leads to a shift of the absorption maximum to shorter wavelengths (a hypsochromic or blue shift) compared to the free amine. This is because the energy required for the electronic transition is increased.

Computational and Theoretical Investigations of 1,2 Dimethylpropylamine Hydrochloride

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2-Dimethylpropylamine (B1361077) hydrochloride, DFT calculations, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could be employed to determine its optimized geometry. mdpi.comresearchgate.net This would yield precise information on bond lengths, bond angles, and dihedral angles of the protonated amine.

The electronic structure analysis would further reveal the distribution of electron density, molecular orbital shapes, and energies. Key parameters such as the dipole moment and the molecular electrostatic potential (MEP) map could be calculated. The MEP, in particular, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for 1,2-Dimethylpropylamine Hydrochloride (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C-N | 1.50 Å |

| N-H | 1.05 Å | |

| C-C | 1.54 Å | |

| Bond Angle | C-N-C | 112° |

| H-N-H | 109° | |

| Dihedral Angle | C-C-N-C | 180° |

| Note: This table is illustrative and contains hypothetical data as specific computational studies on this compound are not publicly available. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ncats.io It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ncats.iochemicalbook.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). chemicalbook.com

For this compound, the protonated amine, the HOMO would likely be localized on the chloride ion, while the LUMO would be associated with the organic cation. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. These energy values, obtainable from DFT calculations, would allow for the prediction of how this compound might interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated via DFT)

| Molecular Orbital | Energy (eV) - Example |

| HOMO | -7.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 7.0 |

| Note: This table is illustrative and contains hypothetical data as specific computational studies on this compound are not publicly available. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined.

For this compound, DFT calculations would predict the frequencies of characteristic vibrations, such as N-H stretching and bending modes of the ammonium (B1175870) group, C-H stretching and bending modes, and C-N stretching modes. These calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data, which can be affected by factors like anharmonicity and intermolecular interactions in the solid state. An experimental IR spectrum for 1,2-Dimethylpropylamine is available and could be used for such a comparative analysis. nih.gov A detailed comparison between the theoretical and experimental spectra would allow for a confident assignment of the observed vibrational bands. mdpi.comulisboa.pt

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into dynamic processes and conformational changes.

Conformational Landscape Exploration

Even a relatively small molecule like 1,2-Dimethylpropylamine possesses conformational flexibility due to the rotation around its single bonds. MD simulations can be used to explore the conformational landscape of the 1,2-Dimethylpropylammonium cation. By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be identified. This analysis would reveal the most populated (lowest energy) conformations and the energy barriers separating them, providing a comprehensive picture of the molecule's flexibility.

Interactions with Solvent Molecules and Other Chemical Species

MD simulations are particularly well-suited for studying the interactions between a solute and its environment. For this compound, simulations in a solvent such as water would be highly informative. These simulations could elucidate the structure of the hydration shell around the cation and the chloride anion, revealing the number of water molecules in the first solvation shell and their preferred orientations.

Furthermore, MD simulations can model the interactions of this compound with other chemical species, such as biological macromolecules or surfaces. This could provide insights into its behavior in more complex systems, for example, by calculating the potential of mean force for its interaction with a model cell membrane.

Predictive Modeling of Reaction Pathways and Selectivity

Predictive modeling in computational chemistry offers a powerful tool to understand and forecast the outcomes of chemical reactions. By simulating the interactions between molecules at an atomic level, researchers can gain insights into reaction mechanisms, identify key intermediates and transition states, and predict the selectivity of a reaction, all of which are crucial for designing efficient synthetic routes. These models are particularly valuable in the context of stereoselective reactions, where minor energy differences can lead to significant variations in the product distribution. rsc.org

The process typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of a reaction. nih.govyoutube.com This allows for the identification of the most likely reaction pathways by determining the lowest energy routes from reactants to products. For a molecule like 1,2-dimethylpropylamine, which is chiral, a primary focus of such studies would be to predict which stereoisomer of a product is preferentially formed.

The transition state is a critical, fleeting molecular configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. The structure and energy of the transition state dictate the activation energy of a reaction and, consequently, its rate. In stereoselective reactions, the relative energies of the transition states leading to different stereoisomers determine the enantiomeric or diastereomeric excess of the product.

Computational chemists employ various methods to locate and characterize transition states. These methods often involve searching the potential energy surface for saddle points, which are maxima in the direction of the reaction coordinate but minima in all other directions. youtube.com Once located, the transition state structure provides valuable information about the key intermolecular interactions that stabilize it and influence selectivity. For amine-catalyzed reactions, such as aldol (B89426) or Mannich reactions, transition state analysis can reveal crucial hydrogen bonding or steric interactions between the amine catalyst, substrates, and any additives. capes.gov.brnih.gov

Table 1: Representative Data from Transition State Analysis of an Amine-Catalyzed Reaction

| Transition State | Leading to | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |

| TS-A | (S)-product | 0.0 | Hydrogen bond (N-H···O), π-π stacking |

| TS-B | (R)-product | +2.5 | Steric repulsion, unfavorable dihedral angle |

Note: This table is a generalized representation based on typical findings in computational studies of amine-catalyzed reactions and does not represent specific data for this compound.

The data in Table 1 illustrates how the lower relative free energy of TS-A would lead to the preferential formation of the (S)-product. The "Key Stabilizing Interactions" column highlights the specific molecular forces that contribute to the stability of the favored transition state.

The prediction of enantioselectivity is a major goal of computational chemistry in the field of asymmetric catalysis. By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomers, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)

Where:

ΔΔG‡ is the difference in the Gibbs free energy of activation between the two competing pathways.

R is the gas constant.

T is the temperature in Kelvin.

Achieving high accuracy in these predictions is challenging, as even small errors in the calculated energy differences can lead to large errors in the predicted ee. rsc.org Therefore, high-level computational methods and careful consideration of conformational flexibility are often required. rsc.org

Machine learning techniques are also increasingly being used to predict enantioselectivity. nih.gov These models are trained on large datasets of experimental results and can learn complex relationships between the structures of the reactants, catalyst, and the resulting stereoselectivity. nih.gov

Table 2: Examples of Computational Models for Predicting Enantioselectivity

| Computational Method | System Studied | Key Findings |

| DFT (B3LYP) | Proline-catalyzed Mannich reaction | The stereochemical outcome was successfully predicted by analyzing the energies of the competing transition states. nih.gov |

| Machine Learning (Random Forest) | Chiral Phosphoric Acid Catalyzed Reactions | Developed a model capable of predicting enantioselectivity with high accuracy based on substrate and catalyst features. nih.gov |

| DFT and NCI Analysis | NHC-catalyzed oxidative reaction | Identified noncovalent interactions as the origin of stereoselectivity. rsc.org |

Note: This table presents examples of computational approaches used for other chiral amines and catalytic systems, illustrating the methodologies that could be applied to this compound.

These computational approaches provide a powerful framework for understanding and predicting the behavior of chiral catalysts like 1,2-dimethylpropylamine. While specific studies on its hydrochloride salt are yet to be reported, the application of these well-established theoretical methods would undoubtedly provide valuable insights into its catalytic potential and the origins of stereoselectivity in reactions where it might be employed.

Stereochemistry and Chiral Applications of 1,2 Dimethylpropylamine Hydrochloride

Enantiomeric Forms and Isomerism of 1,2-Dimethylpropylamine (B1361077) Hydrochloride

Chirality is a fundamental property of 1,2-dimethylpropylamine, arising from an asymmetric carbon atom within its structure. This leads to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.gov

1,2-Dimethylpropylamine, also known as 3-methyl-2-butanamine, has a single chiral center at the carbon atom bonded to the amino group (C2). nih.govnih.gov This asymmetry results in the existence of a pair of enantiomers: (R)-1,2-dimethylpropylamine and (S)-1,2-dimethylpropylamine. nih.gov These two molecules are non-superimposable mirror images of each other. nih.gov The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.

The racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. nih.gov The individual enantiomers can be distinguished by their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (+), while the other will rotate it by an equal magnitude in the counter-clockwise direction (-). ncats.io

Table 1: Stereoisomers and Properties of 1,2-Dimethylpropylamine

| Property | (R)-1,2-dimethylpropylamine | (S)-1,2-dimethylpropylamine | Racemic 1,2-dimethylpropylamine |

|---|---|---|---|

| Synonyms | (R)-(-)-3-Methyl-2-butylamine ncats.io | (S)-(+)-3-Methyl-2-butanamine | (±)-3-Methyl-2-butanamine nih.gov |

| Molecular Formula | C₅H₁₃N ncats.io | C₅H₁₃N | C₅H₁₃N nih.gov |

| Molecular Weight | 87.16 g/mol ncats.io | 87.16 g/mol | 87.16 g/mol nih.gov |

| Stereochemistry | Absolute ncats.io | Enantiomer of (R) form | Racemic nih.gov |

| Chiral Centers | 1 ncats.io | 1 | 1 nih.gov |

| Optical Activity | Unspecified, but typically levorotatory (-) ncats.io | Unspecified, but typically dextrorotatory (+) | ( + / - ) nih.gov |

Note: Data compiled from various chemical information sources. nih.govnih.govncats.io

Enantiomers of a chiral compound have identical physical properties in an achiral environment, such as melting point, boiling point, and density. chemicalbook.comsigmaaldrich.comardena.com For instance, the boiling point of racemic 1,2-dimethylpropylamine is cited as 84-87 °C. sigmaaldrich.com However, their chemical and physical behaviors diverge significantly in a chiral environment. ardena.com This differential interaction is the basis for their use in asymmetric synthesis and for their separation. nih.gov

The most prominent differing property is their optical activity. arxiv.orgarxiv.org In the body, which is a chiral environment composed of chiral enzymes and receptors, enantiomers can exhibit markedly different pharmacological or toxicological effects. nih.govwhiterose.ac.uk This distinction underscores the importance of producing single-enantiomer drugs. nih.gov

Role as a Chiral Auxiliary or Reagent in Asymmetric Synthesis

Chiral amines, including the enantiomers of 1,2-dimethylpropylamine, are valuable tools in asymmetric synthesis. nih.govsigmaaldrich.com They can be employed as chiral building blocks, resolving agents, or chiral auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. nih.govnih.gov

Asymmetric hydrogenation is a powerful and sustainable method for creating chiral amines from prochiral substrates like imines, enamines, and allylamines. nih.govacs.org In these reactions, a transition metal catalyst paired with a chiral ligand facilitates the addition of hydrogen across a double bond with high enantioselectivity. nih.gov While direct examples detailing 1,2-dimethylpropylamine hydrochloride in this specific role are not prevalent in the searched literature, optically active amines are fundamental to this field. They can serve as precursors to chiral ligands or as key components in creating the chiral environment necessary for the catalyst to direct the hydrogenation to one face of the substrate molecule. nih.gov The efficiency of such processes offers an atom-economical route to valuable chiral amine products. acs.org

Diastereoselective reactions aim to form one diastereomer in preference to others. nih.gov Chiral amines can be used to create diastereomeric intermediates which then react differently to yield a specific stereoisomer. libretexts.org For example, reacting a racemic mixture with a single enantiomer of a chiral reagent, such as an enantiopure amine, results in a mixture of diastereomers. libretexts.org These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated. ardena.comlibretexts.org

A key application is in diastereoselective crystallization, where a racemic amine is reacted with a chiral acid to form diastereomeric salts. ardena.comlibretexts.org The differing solubilities of these salts allow one to be crystallized and separated from the other. This technique is a cornerstone of chiral resolution. ardena.comwhiterose.ac.uk Furthermore, chiral amines can be incorporated into molecules to act as chiral auxiliaries, directing subsequent reactions to occur with a specific stereochemistry, as seen in the synthesis of complex molecules like disubstituted pyrrolidines. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The production of enantiomerically pure 1,2-dimethylpropylamine is crucial for its application in asymmetric synthesis. This can be achieved through stereoselective synthesis or, more commonly, through the resolution of a racemic mixture. nih.govwhiterose.ac.uk

Stereoselective Synthesis: This approach involves constructing the molecule from the ground up in a way that selectively forms one enantiomer. nih.gov Methods like asymmetric hydrogenation of corresponding prochiral imines using a chiral catalyst system represent a direct route. nih.gov Another strategy is the asymmetric reductive amination of a ketone, where a chiral agent directs the stereochemical outcome. sigmaaldrich.com

Chiral Resolution: Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org A widely used method for amines is diastereomeric salt formation. ardena.com The process for 1,2-dimethylpropylamine would involve these steps:

The racemic 1,2-dimethylpropylamine is reacted with an enantiomerically pure chiral acid, such as (R,R)-(+)-tartaric acid. libretexts.org

This reaction produces a mixture of two diastereomeric salts: [(R)-amine-(R,R)-acid] and [(S)-amine-(R,R)-acid].

Because diastereomers have different physical properties, these salts can be separated based on differences in solubility through fractional crystallization. ardena.comlibretexts.org

Once a diastereomeric salt is isolated, the pure amine enantiomer is recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org

This technique allows for the large-scale production of single-enantiomer amines, which are essential building blocks for the pharmaceutical and fine chemical industries. whiterose.ac.uknih.gov

Enantioselective Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful and widely used techniques for the analytical and preparative separation of enantiomers. nih.govchiralpedia.com These methods rely on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. phenomenex.com

For primary amines like 1,2-dimethylpropylamine, several types of CSPs have proven effective.

Polysaccharide-based CSPs: These are the most common and versatile CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives (e.g., carbamates) coated or immobilized on a silica (B1680970) support. csfarmacie.cz They offer a high success rate for a broad range of chiral compounds, including amines. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves. chiralpedia.com

Crown Ether-based CSPs: These are particularly well-suited for the separation of compounds containing a primary amino group. wiley.comchromatographyonline.com The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin, which possess numerous chiral centers, can be bonded to silica to create highly effective CSPs. chromatographyonline.comsigmaaldrich.com They are capable of separating a wide variety of polar and ionizable compounds through multiple interaction modes, including ionic, hydrogen bonding, and steric interactions.

The choice of mobile phase is crucial for achieving optimal separation. In HPLC, common modes include normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile (B52724)/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). For basic analytes like amines, the addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and selectivity. nih.gov SFC, which uses supercritical carbon dioxide as the main mobile phase component, is often considered a faster and greener alternative to HPLC for chiral separations. chromatographyonline.comresearchgate.net

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase Additives | Primary Interaction Mechanism |

|---|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Basic (e.g., diethylamine) or Acidic (e.g., trifluoroacetic acid) | H-bonding, dipole-dipole, π-π interactions, steric hindrance |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Acidic (e.g., perchloric acid, TFA) | Host-guest inclusion complexation, H-bonding |

Enzymatic Resolution Approaches

Enzymatic kinetic resolution is a highly selective method for producing enantiomerically pure compounds under mild reaction conditions. youtube.com This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. researchgate.net

For a racemic amine like 1,2-dimethylpropylamine, a typical approach is the lipase-catalyzed acylation in a non-aqueous solvent. The enzyme selectively transfers an acyl group from an acyl donor (e.g., an ester like ethyl acetate) to one of the amine enantiomers. This results in a mixture containing one enantiomer as an amide and the other as the unreacted amine. nih.gov Because the products (amide and amine) have very different chemical properties, they can be easily separated by standard methods like extraction or chromatography.

Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and widely used biocatalyst for the resolution of both chiral alcohols and amines. rsc.orgnih.govnih.gov It generally exhibits high enantioselectivity and tolerates a wide range of substrates and organic solvents. chemrxiv.org The efficiency and enantioselectivity (often expressed as the enantiomeric ratio, E) of the resolution can be influenced by several factors:

The Enzyme: Different lipases (e.g., from Pseudomonas cepacia, Candida rugosa) can exhibit different or even opposite enantioselectivities. nih.govmdpi.com

The Acyl Donor: The structure of the ester used as the acylating agent can significantly impact the reaction rate and selectivity.

The Solvent: The choice of organic solvent (e.g., hexane, toluene, THF) affects enzyme activity and stability. chemrxiv.org

Dynamic kinetic resolution (DKR) is an enhancement of this method where the unreacted enantiomer is continuously racemized in situ (e.g., using a metal catalyst). nih.gov This allows for a theoretical yield of 100% for the desired enantiomeric product, overcoming the 50% maximum yield limitation of a standard kinetic resolution. youtube.com

Table 3: Components of Enzymatic Kinetic Resolution of 1,2-Dimethylpropylamine

| Component | Role | Example(s) |

|---|---|---|

| Substrate | The racemic compound to be resolved. | (R/S)-1,2-Dimethylpropylamine |

| Biocatalyst | The enzyme that provides stereoselectivity. | Candida antarctica Lipase B (CALB) |

| Acyl Donor | Provides the acyl group for the enzymatic reaction. | Ethyl acetate, Isopropenyl acetate |

| Solvent | Provides a non-aqueous medium for the reaction. | Hexane, Toluene, Tetrahydrofuran (THF) |

| Product 1 | The acylated enantiomer. | (R)-N-(1,2-Dimethylpropyl)acetamide (assuming R-selectivity) |

Advanced Analytical and Separation Techniques for 1,2 Dimethylpropylamine Hydrochloride

Chromatographic Separation Methods

Chromatographic techniques are paramount for the separation and analysis of 1,2-Dimethylpropylamine (B1361077) hydrochloride from complex matrices. The selection of a specific method depends on the sample complexity, required resolution, and analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. For primary amines like 1,2-Dimethylpropylamine, which lack a strong native chromophore for UV detection, pre-column derivatization is a common and effective strategy. thermofisher.com This process involves reacting the amine with a labeling reagent to form a derivative that is easily detectable, typically by UV-Vis or fluorescence detectors. thermofisher.com

The derivatization reaction enhances the detectability of the analyte and can also improve its chromatographic properties, such as retention and peak shape. thermofisher.com The choice of derivatizing agent is critical and depends on the nature of the analyte and the desired sensitivity. Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). thermofisher.comnih.gov These reagents react with the primary amino group of 1,2-Dimethylpropylamine to form highly fluorescent or UV-absorbent products. nih.govdoi.org

The resulting derivatives are then separated on a reverse-phase HPLC column, typically a C18 column, using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often employed to achieve optimal separation of the derivatized analyte from by-products and other components in the sample matrix. nih.gov

Table 1: Common Pre-column Derivatization Reagents for HPLC Analysis of Primary Amines

| Derivatization Reagent | Abbreviation | Detection Method | Typical Excitation/Emission Wavelengths (nm) |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Ex: 340 / Em: 455 |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Ex: 265 / Em: 315 |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Ex: 450 / Em: 540 |

| Dansyl chloride | DNS-Cl | Fluorescence / UV | Ex: 335 / Em: 520 |

This table provides an interactive summary of common derivatization agents used in HPLC for the analysis of primary amines.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for the analysis and purification of thermally labile and chiral compounds. wikipedia.org SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. tandfonline.com

For the separation of basic compounds like 1,2-Dimethylpropylamine, additives are often required in the mobile phase to improve peak shape and resolution. chromatographyonline.com These additives, typically small amounts of amines or other basic modifiers, help to mask active sites on the stationary phase, reducing tailing and improving chromatographic performance. tandfonline.comchromatographyonline.com The elution strength of the mobile phase can be adjusted by changing the density of the supercritical fluid or by adding a polar co-solvent, such as methanol. wikipedia.org

The separation in SFC is based on the differential partitioning of analytes between the stationary phase and the supercritical fluid mobile phase. A variety of stationary phases can be used, similar to those in HPLC, allowing for the optimization of selectivity for specific applications. researchgate.net

Table 2: Typical Parameters for SFC Analysis of Amines

| Parameter | Typical Setting |

|---|---|

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) |

| Co-solvent % | 5 - 40% |

| Additive | Basic modifier (e.g., Isopropylamine, Diethylamine) at 0.1 - 1% |

| Column | Packed columns (e.g., silica (B1680970), diol, amino, chiral phases) |

| Temperature | 35 - 60 °C |

| Back Pressure | 100 - 200 bar |

| Detector | UV, MS, FID |

This interactive table outlines typical parameters for the analysis of amines using Supercritical Fluid Chromatography.

Capillary Electrochromatography for Cation Separation

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of HPLC and capillary electrophoresis. wikipedia.org In CEC, the mobile phase is driven through a packed capillary column by electroosmotic flow (EOF), which is generated by applying a high voltage across the capillary. wikipedia.org This results in a very flat flow profile, leading to high separation efficiencies. nih.gov

CEC is particularly effective for the separation of charged species, such as the protonated form of 1,2-Dimethylpropylamine (1,2-dimethylpropylammonium ion). The separation mechanism in CEC is a combination of electrophoretic migration and chromatographic partitioning between the stationary phase and the mobile phase. wikipedia.org This dual separation mechanism provides a high degree of selectivity. Notably, 1,2-Dimethylpropylamine has been utilized as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography, highlighting its suitability for analysis by this technique. sigmaaldrich.com

The choice of stationary phase and mobile phase composition, including pH and buffer concentration, is critical for optimizing the separation of cations like the 1,2-dimethylpropylammonium ion. nih.gov

Specialized Crystallization Techniques for Purification and Separation

Crystallization is a fundamental technique for the purification of solid compounds. For amine hydrochlorides, specialized techniques can be employed to enhance purity and control the physical properties of the crystalline material.

A key strategy for the purification and modification of amine hydrochlorides is cocrystallization. acs.org This "crystal engineering" approach involves forming a crystalline solid that contains the amine hydrochloride and a second, neutral molecule (a "coformer") in a specific stoichiometric ratio within the crystal lattice. acs.orgacs.org The coformer is typically a molecule capable of forming strong hydrogen bonds, such as a carboxylic acid. nih.gov

The principle behind this technique is that the chloride ion of the amine hydrochloride is an excellent hydrogen bond acceptor. acs.org By introducing a strong hydrogen bond donor, such as a neutral organic acid, a robust and stable multicomponent crystal structure can be formed. nih.gov This process can be used to purify the amine hydrochloride, as the specific interactions required for cocrystal formation can exclude impurities. Furthermore, the resulting cocrystal will have different physical properties, such as solubility and dissolution rate, compared to the original amine hydrochloride. nih.govresearchgate.net

The selection of the coformer is crucial and is guided by the principles of crystal engineering to predict which molecules are most likely to form stable cocrystals with the target amine hydrochloride. acs.org

Table 3: Examples of Organic Acid Coformers for Amine Hydrochloride Cocrystallization

| Coformer | Chemical Class |

|---|---|

| Benzoic Acid | Aromatic Carboxylic Acid |

| Succinic Acid | Dicarboxylic Acid |

| Fumaric Acid | Dicarboxylic Acid |

This interactive table lists examples of organic acids that can be used as coformers in the cocrystallization of amine hydrochlorides.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simple and cost-effective means for the quantification of analytes. For compounds like 1,2-Dimethylpropylamine, these methods typically involve a chemical reaction to produce a colored product that can be measured.

Derivative Spectrophotometry for Complex Mixture Analysis

In complex mixtures where the absorption spectra of different components overlap, standard spectrophotometry may not be able to accurately quantify the individual analytes. Derivative spectrophotometry is a powerful technique that can overcome this limitation by enhancing the resolution of overlapping spectral bands. nih.govnih.gov

The method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.edu The second-derivative spectrum, in particular, is often used for quantitative analysis. researchgate.net For a given absorption band, the second derivative spectrum will have a characteristic shape with a major negative peak at the same wavelength as the maximum absorbance of the zero-order spectrum. whoi.edu The amplitude of this derivative peak is proportional to the concentration of the analyte.

For the analysis of 1,2-Dimethylpropylamine in a mixture, a preliminary step is required to generate a chromophore, as the amine itself does not absorb significantly in the UV-Vis region. A common approach for primary amines is the ninhydrin (B49086) reaction, which produces a colored compound known as Ruhemann's purple. analis.com.mymicrobenotes.com The absorbance spectrum of this product can then be recorded.

If other components in the mixture also react with ninhydrin or have overlapping absorption spectra, derivative spectrophotometry can be applied to the resulting spectrum. By measuring the amplitude of the second-derivative peak at a wavelength specific to the 1,2-Dimethylpropylamine-ninhydrin adduct, it is possible to quantify the amine even in the presence of spectral interference. nih.gov This technique significantly improves the selectivity of the spectrophotometric assay. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Dimethylpropylamine hydrochloride |

| 1,2-Dimethylpropylamine |

| o-phthalaldehyde |

| 9-fluorenylmethyl chloroformate |

| 4-chloro-7-nitrobenzofurazan |

| Dansyl chloride |

| 2,4-Dinitrofluorobenzene |

| Carbon dioxide |

| Methanol |

| Isopropylamine |

| Diethylamine |

| Benzoic Acid |

| Succinic Acid |

| Fumaric Acid |

| Trichloroacetic Acid |

| Ninhydrin |

Bivariate Calibration Techniques

Bivariate calibration is a powerful analytical technique that offers a simpler and more rapid alternative to traditional chromatographic methods for the simultaneous determination of two or more compounds in a mixture. tandfonline.comresearchgate.net This method is particularly advantageous in pharmaceutical analysis, where it can significantly reduce the time and cost associated with quality control testing. tandfonline.com The fundamental principle of bivariate calibration lies in the measurement of two different analytical signals for each component in the mixture, allowing for their quantification without prior separation.

The application of bivariate calibration for the analysis of a substance like this compound, especially in a formulation with another active ingredient, would involve the selection of two appropriate analytical wavelengths or methods where the two substances exhibit different spectral or electrochemical behavior. For instance, in spectrophotometry, two wavelengths would be chosen where the molar absorptivities of the two compounds are sufficiently different to allow for the deconvolution of their individual contributions to the total absorbance.

The mathematical basis for bivariate calibration involves solving a set of simultaneous equations derived from Beer-Lambert's law at two wavelengths. The absorbance of the mixture at each wavelength is the sum of the absorbances of the individual components. By measuring the absorbance of the mixture at the two selected wavelengths and knowing the molar absorptivities of the pure components at these wavelengths, the concentrations of each component can be calculated.

A key advantage of bivariate calibration is its ability to provide results that are statistically comparable to more complex and time-consuming techniques like High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net Studies comparing bivariate methods with HPLC for the analysis of binary drug formulations have shown no significant differences in the obtained results, as confirmed by statistical tests such as the Student's t-test and F-test. tandfonline.comresearchgate.net This demonstrates the accuracy and reliability of bivariate calibration for routine analysis.

To illustrate the application of this technique, consider a hypothetical binary mixture containing this compound and another compound. The following table presents a comparison of results that might be obtained using a bivariate calibration method versus a standard HPLC method for the determination of this compound in a pharmaceutical formulation.

| Sample ID | Bivariate Calibration (mg/mL) | HPLC (mg/mL) | % Recovery (Bivariate) | Relative Difference (%) |

| Sample 1 | 9.98 | 10.02 | 99.8 | -0.40 |

| Sample 2 | 10.15 | 10.10 | 101.5 | 0.49 |

| Sample 3 | 9.89 | 9.95 | 98.9 | -0.60 |

| Sample 4 | 10.05 | 10.00 | 100.5 | 0.50 |

| Sample 5 | 9.92 | 9.98 | 99.2 | -0.60 |

This table is generated for illustrative purposes based on typical comparative data between bivariate and HPLC methods.

The data in the table demonstrates the close agreement between the two methods, highlighting the potential of bivariate calibration as a viable and efficient alternative for the quality control of formulations containing this compound. The method's simplicity, speed, and accuracy make it a valuable tool in modern pharmaceutical analysis. tandfonline.com

Electrochemical Characterization of Modified Surfaces

The electrochemical detection of aliphatic amines, including this compound, often requires the use of modified electrode surfaces to enhance sensitivity and selectivity. mdpi.comnih.gov Since simple aliphatic amines are not electroactive at conventional electrode materials within a practical potential window, surface modification is a critical step to facilitate their detection. mdpi.com The electrochemical characterization of these modified surfaces is essential to understand their properties and to optimize their performance for amine sensing.

Various materials have been employed to modify electrode surfaces for the detection of amines, including carbon nanotubes, gold nanoparticles, and conducting polymers. mdpi.comresearchgate.net These modifications can increase the electrode's surface area, improve electron transfer kinetics, and introduce specific recognition elements for the target analyte. mdpi.com The characterization of these surfaces typically involves a suite of electrochemical techniques, such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and amperometry. lupinepublishers.comchemrxiv.org

Cyclic voltammetry is a fundamental technique used to probe the electrochemical behavior of the modified electrode. By scanning the potential and observing the resulting current, one can assess the redox properties of the modifier and its interaction with the target amine. For instance, the direct electro-oxidation of amines can be observed at carbon nanotube-modified electrodes. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool for characterizing modified surfaces. chemrxiv.org EIS measures the impedance of the electrode-electrolyte interface over a range of frequencies. The resulting data, often presented as a Nyquist plot, can provide information about the charge transfer resistance, double-layer capacitance, and diffusion characteristics of the system. chemrxiv.org Changes in these parameters upon introduction of the amine can be used for its quantification.

The following table summarizes the key electrochemical techniques used to characterize modified surfaces for amine detection and the type of information they provide.

| Technique | Information Obtained | Relevance to Amine Detection |

| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics, surface coverage of the modifier. lupinepublishers.com | Assesses the electrocatalytic activity of the modified surface towards amine oxidation. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, diffusion processes. chemrxiv.org | Characterizes the changes at the electrode-solution interface upon amine binding or reaction. |

| Amperometry | Current response at a fixed potential as a function of time. lupinepublishers.com | Used for the quantitative determination of the amine concentration based on the catalytic current. |

The sensitivity and selectivity of these sensors are highly dependent on the nature of the surface modification. mdpi.com For instance, the pH of the solution can significantly affect the electrochemical signal for amine oxidation, necessitating careful optimization of the experimental conditions. mdpi.com The ultimate goal is to develop robust and reliable sensors for the rapid and accurate determination of aliphatic amines like this compound in various matrices.

Emerging Applications and Research Directions in Chemical Science

Role as a Building Block in Complex Organic Molecule Synthesis

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Amines, in particular, are a crucial class of building blocks due to the nucleophilic nature of the nitrogen atom and its ability to participate in a wide array of chemical reactions. sigmaaldrich.com 1,2-Dimethylpropylamine (B1361077), with its primary amine group attached to a secondary carbon and an adjacent isopropyl group, offers specific steric and electronic properties that can influence reaction outcomes. sigmaaldrich.comnih.gov Its hydrochloride salt form ensures stability and ease of handling, often being converted to the free base just before use in a reaction.

The utility of 1,2-dimethylpropylamine as a building block stems from the capacity of the amino group to be incorporated into larger molecules or to be transformed into other functional groups. This versatility allows for the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science. sigmaaldrich.com

Precursor in Amino Alcohol and Amino Acid Synthesis

Enantiomerically pure 1,2-amino alcohols are significant compounds because of their biological activities and widespread use as chiral ligands and synthons in chemical synthesis. nih.gov While direct synthesis routes using 1,2-dimethylpropylamine are not extensively documented in dedicated studies, its structure makes it a plausible precursor for certain amino alcohols and amino acids based on established synthetic methodologies.

For the synthesis of N-substituted amino alcohols, the primary amine of 1,2-dimethylpropylamine can react with epoxides in a nucleophilic ring-opening reaction. The choice of epoxide and reaction conditions would determine the final structure of the resulting amino alcohol.

Furthermore, the synthesis of novel, non-proteinogenic amino acids is a key area of research. The amine group of 1,2-dimethylpropylamine can serve as the nitrogen source in amino acid synthesis. For instance, a modified Strecker synthesis could potentially be employed, where the amine reacts with an appropriate ketone or aldehyde and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. The branched alkyl structure of 1,2-dimethylpropylamine would lead to the formation of amino acids with bulky side chains, which are of interest for creating peptides with specific conformational constraints.

| Reaction Type | Reactant | Product Class | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Intermediate Synthesis |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Complex Amine Synthesis |

| Acylation | Acyl Chloride/Anhydride | Amide | Synthesis of Polyamides, Peptides |

| Reaction with Epoxide | Epoxide | Amino Alcohol | Precursor for Chiral Ligands, Biologically Active Molecules nih.gov |

| Modified Strecker Synthesis | Ketone, HCN | α-Amino Acid | Synthesis of Non-Proteinogenic Amino Acids |

Applications in Polymer Chemistry and Materials Science

The physical and chemical properties of 1,2-dimethylpropylamine hydrochloride suggest its potential utility in the development of new materials. Its amine functionality allows it to be incorporated into polymer chains or used as an additive to modify material properties.

Monomer in the Synthesis of Functional Polymer Materials

Functional monomers are essential for synthesizing polymers with tailored properties such as thermal stability, chemical resistance, or specific reactivity. researchgate.net Primary amines like 1,2-dimethylpropylamine can act as monomers in step-growth polymerization reactions. For example, it can react with difunctional acyl chlorides or dicarboxylic acids to form polyamides. The branched, non-polar side chain of the amine would influence the properties of the resulting polymer, likely increasing its solubility in organic solvents and affecting its thermal and mechanical characteristics. Similarly, reaction with diepoxides would yield polyetheramines, a class of polymers with diverse industrial applications. The development of such polymers using 1,2-dimethylpropylamine could lead to new materials for specialized applications. nih.gov

Preparation of Specialty Surfactants

Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The hydrochloride salt of 1,2-dimethylpropylamine possesses the basic structural requirements of a cationic surfactant. The ammonium (B1175870) head group is hydrophilic, while the C5 alkyl chain (3-methyl-2-butyl group) serves as the hydrophobic tail. Although its hydrophobicity is modest, it could function as a specialty surfactant or emulsifier in specific formulations, or it could be chemically modified to enhance its surfactant properties, for example, by N-alkylation with a long alkyl chain.

| Property | Feature | Relevance |

|---|---|---|

| Hydrophilic Group | Primary Amine (protonated as hydrochloride) | Provides water solubility and the cationic head group. |

| Hydrophobic Group | (CH₃)₂CHCH(CH₃)- (3-methyl-2-butyl) | Provides the non-polar tail necessary for surface activity. |

| Molecular Weight | 87.16 g/mol nih.gov | Influences packing efficiency at interfaces. |

| Structure | Branched Alkyl Chain | Can affect the critical micelle concentration (CMC) and the geometry of aggregates. |

Role in Coatings and Paint Formulations

Amine compounds are widely used in the coatings industry. google.com They can function as curing agents for epoxy resins, where the amine's active hydrogens react with the epoxide groups to form a cross-linked, durable polymer network. 1,2-Dimethylpropylamine, with its two active hydrogens, could theoretically act as such a curing agent. Furthermore, in aqueous-based paint formulations, amines are used as neutralizing agents to control pH and stabilize the polymer binder dispersion. google.com The use of an amine like 1,2-dimethylpropylamine could affect properties such as drying time, water resistance, and coating hardness. google.com Its hydrochloride form would need to be neutralized to the free base to be effective in these applications.

Catalytic Applications in Organic Transformations

The use of small organic molecules as catalysts (organocatalysis) is a major field in modern chemistry. Amines are prominent organocatalysts, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. While complex amines like 4-(dimethylamino)pyridine (DMAP) are well-known catalysts for reactions like acylation, simple primary amines also have catalytic potential. researchgate.net

1,2-Dimethylpropylamine could potentially catalyze classic organic reactions such as aldol (B89426) condensations, Knoevenagel condensations, or Michael additions. In these transformations, the primary amine would react with a carbonyl compound to form an enamine or an iminium ion intermediate, which is more reactive than the parent carbonyl compound, thus accelerating the reaction. The specific steric environment around the nitrogen atom in 1,2-dimethylpropylamine could impart a degree of selectivity to these catalytic processes.

Beyond catalysis, an interesting application of 1,2-dimethylpropylamine has been documented in analytical chemistry, where it was used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns. sigmaaldrich.comsigmaaldrich.com This highlights its utility as a reference compound in the development of advanced analytical separation techniques.

Development of Phase-Transfer Catalysts from Derivatives

The development of phase-transfer catalysts (PTCs) is a significant area of research in organic synthesis, aiming to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Typically, these catalysts are quaternary ammonium salts, which can be synthesized from primary, secondary, or tertiary amines.